molecular formula C21H31N3O3 B4702697 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane

8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4702697
M. Wt: 373.5 g/mol
InChI Key: RGBWREJIPRNRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, studies suggest that it may act by inhibiting specific enzymes or binding to specific receptors in the body.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane. These studies have shown that this compound has a significant impact on various cellular and molecular pathways, including cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the main limitations is the complex synthesis process, which makes it difficult to produce large quantities of the compound for research purposes.

Future Directions

There are several future directions for the research and development of 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane. These include:
1. Investigating the potential therapeutic applications of this compound in the treatment of various diseases.
2. Developing new and more efficient synthesis methods to produce larger quantities of the compound for research purposes.
3. Conducting further studies to understand the exact mechanism of action of this compound.
4. Investigating the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its unique chemical structure makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

The unique chemical structure of 8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane makes it a promising candidate for drug development. Several studies have investigated its potential therapeutic applications, including its role in the treatment of various diseases such as cancer, neurological disorders, and infectious diseases.

properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-17-4-3-5-19(18(17)2)23-12-10-22(11-13-23)16-20(25)24-8-6-21(7-9-24)26-14-15-27-21/h3-5H,6-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBWREJIPRNRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)N3CCC4(CC3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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